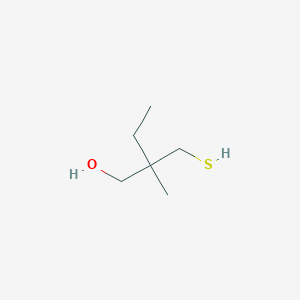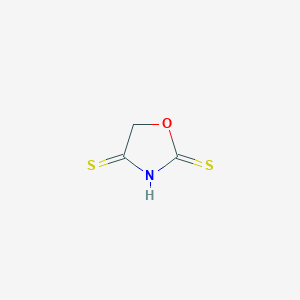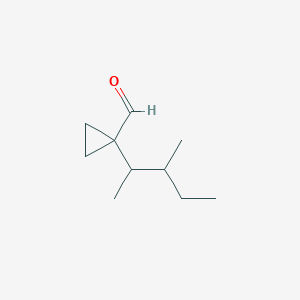
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a cyclopropane derivative, characterized by a cyclopropane ring attached to a carbaldehyde group and a 3-methylpentan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the carbaldehyde group. One common method is the cyclopropanation of an appropriate alkene using a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper. The resulting cyclopropane intermediate is then subjected to formylation to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: 1-(3-Methylpentan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Methylpentan-2-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
Applications De Recherche Scientifique
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The cyclopropane ring’s strain energy can also influence its reactivity, making it a versatile intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carbaldehyde: Lacks the 3-methylpentan-2-yl substituent, making it less sterically hindered.
1-(2-Methylpropyl)cyclopropane-1-carbaldehyde: Similar structure but with a different alkyl substituent, affecting its reactivity and physical properties.
1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde: Another similar compound with a different alkyl chain length and branching.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(3-methylpentan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-4-8(2)9(3)10(7-11)5-6-10/h7-9H,4-6H2,1-3H3 |
Clé InChI |
OMNQPYJWMXTWBR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)C1(CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



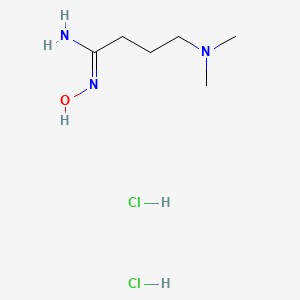


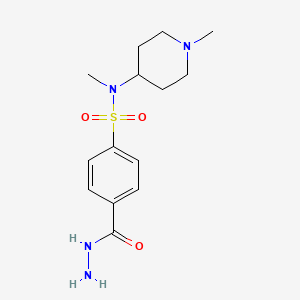


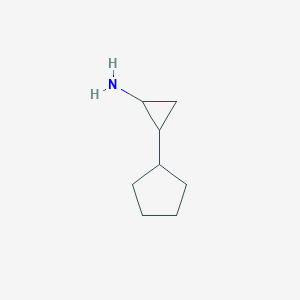
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
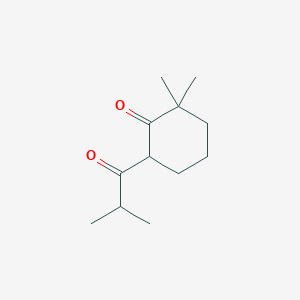
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
